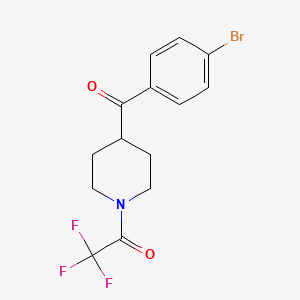

2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(4-bromobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrF3NO2/c15-11-3-1-9(2-4-11)12(20)10-5-7-19(8-6-10)13(21)14(16,17)18/h1-4,10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOSCEKBAMQYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)Br)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473899 | |

| Record name | 1-[4-(4-Bromobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203186-01-0 | |

| Record name | 1-[4-(4-Bromobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-(4-bromobenzoyl)piperidine Intermediate

- Starting material: Piperidine or 4-substituted piperidine derivatives.

- Reagents: 4-bromobenzoyl chloride or 4-bromobenzoic acid activated as an acid chloride or anhydride.

- Conditions:

- Acylation of piperidine at the 4-position is typically performed under Friedel-Crafts acylation conditions or via nucleophilic substitution if a suitable leaving group is present.

- Use of Lewis acids (e.g., AlCl3) or coupling reagents (e.g., HATU, EDC) in organic solvents like dichloromethane or THF.

- Outcome: Formation of 4-(4-bromobenzoyl)piperidine with high regioselectivity.

Introduction of the 2,2,2-Trifluoroacetyl Group

- Reagents: Trifluoroacetyl chloride or trifluoroacetic anhydride as trifluoroacetylating agents.

- Procedure:

- The nitrogen atom of the piperidine ring is acylated by reaction with trifluoroacetyl chloride under basic conditions (e.g., triethylamine or pyridine as base) to neutralize HCl formed.

- The reaction is typically carried out in anhydrous solvents such as dichloromethane or THF at low temperatures (0 °C to room temperature) to control reactivity and avoid side reactions.

- Purification: The product is purified by column chromatography or recrystallization.

Representative Reaction Scheme

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Piperidine + 4-bromobenzoyl chloride | AlCl3, DCM, 0 °C to RT | 4-(4-bromobenzoyl)piperidine | 70-85 |

| 2 | 4-(4-bromobenzoyl)piperidine + CF3COCl | Triethylamine, DCM, 0 °C to RT | 2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone | 65-80 |

Alternative Synthetic Routes and Notes

- Use of coupling reagents: In some protocols, coupling reagents such as HATU or T3P are employed to activate carboxylic acids for amide bond formation, which can be adapted for acylation steps.

- Stepwise synthesis: The piperidine ring can be first functionalized with the trifluoroacetyl group, followed by bromobenzoylation, depending on reagent availability and desired selectivity.

- Solvent and temperature control: Critical to avoid decomposition or side reactions, especially due to the reactive trifluoroacetyl chloride.

- Purification: Due to the presence of halogen and fluorine atoms, purification often requires careful chromatographic techniques to separate closely related impurities.

Research Findings and Data Summary

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHBrFNO

- Molecular Weight : 364.16 g/mol

- CAS Number : 203186-01-0

The compound features a trifluoroacetyl group and a piperidine ring, which are known to enhance the lipophilicity and biological activity of molecules. Its bromobenzoyl substitution contributes to its potential as a pharmacologically active agent.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including those similar to 2,2,2-trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone, exhibit promising anticancer properties. For instance, compounds that inhibit poly(ADP-ribose) polymerase (PARP) have been developed based on similar structural frameworks. These inhibitors show selective antiproliferative activity against BRCA-deficient cancer cells while sparing BRCA-proficient cells, thus highlighting the therapeutic potential of such derivatives in targeted cancer therapies .

Antimicrobial Activity

The compound's structural analogs have been evaluated for their antibacterial properties. Studies have shown that certain piperidine derivatives exhibit significant activity against both quinolone-susceptible and multidrug-resistant strains of bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. The mechanism often involves disruption of bacterial DNA synthesis pathways .

Enzyme Inhibition Studies

Compounds like this compound are also utilized in enzyme inhibition studies. For example, research into butyrylcholinesterase (BChE) inhibition has shown that certain piperidine derivatives can effectively modulate enzyme activity, which is crucial for developing antidotes against nerve agents or for treating conditions related to cholinergic dysfunction .

Case Studies and Experimental Findings

| Study | Findings | Application |

|---|---|---|

| Study on PARP inhibitors | Identified compounds with selective activity against BRCA-deficient cancer cells | Cancer therapy |

| Antimicrobial evaluation | Demonstrated efficacy against multidrug-resistant bacterial strains | Antibiotic development |

| BChE inhibition study | Showed potential for reversing succinylcholine-induced apnea | Neurological research |

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl and bromobenzoyl groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity or receptor function, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identifier :

- CAS No.: 203186-01-0 (95% purity) , also referenced as 1801352-86-2 .

- Molecular Formula: C₁₄H₁₂BrF₃NO₂ .

- Synonyms: 1-[4-(4-Bromobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethanone; Piperidine, 4-(4-bromobenzoyl)-1-(trifluoroacetyl)- .

Structural Features :

The compound consists of a piperidine ring substituted at the 4-position with a 4-bromobenzoyl group and at the 1-position with a trifluoroacetyl moiety. The bromine atom on the benzoyl group provides steric bulk and electron-withdrawing properties, while the trifluoroacetyl group enhances metabolic stability and electronegativity .

Applications :

It is used as a key intermediate in synthesizing bioactive molecules, including antiproliferative agents and 5-HT₂ antagonists . Its bromine substituent facilitates further functionalization via cross-coupling reactions .

A structural and functional comparison with analogs highlights the impact of substituents on physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Key Observations :

Halogen Effects: Bromine (Target compound): Balances steric bulk and electronic effects, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Trifluoroacetyl vs. Acetyl :

- The trifluoroacetyl group in the target compound enhances metabolic stability due to the strong C–F bond, whereas acetyl analogs (e.g., Compound 43) are more prone to oxidative degradation .

Substituent Electronic Effects: Electron-withdrawing groups (Br, NO₂) deactivate the benzoyl ring, directing electrophilic substitutions to meta positions. Electron-donating groups (CH₃) activate the ring for ortho/para substitutions .

Biological Relevance :

- Bromine and trifluoroacetyl groups are critical in drug design: Bromine improves binding to hydrophobic pockets in proteins, while trifluoroacetyl resists enzymatic cleavage .

Biological Activity

2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone is a synthetic compound with notable potential in pharmaceutical applications. Its unique structure, featuring a trifluoromethyl group and a piperidine moiety, contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and its implications in research and therapeutic contexts.

- IUPAC Name : 1-[4-(4-bromobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethanone

- Molecular Formula : C14H13BrF3NO2

- Molecular Weight : 364.16 g/mol

- CAS Number : 203186-01-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl and bromobenzoyl groups enhance the compound's binding affinity to specific receptors and enzymes. Notably:

- Cholinesterase Inhibition : The compound exhibits inhibitory effects on cholinesterase enzymes, which are critical in neurotransmitter regulation. Studies indicate that similar compounds can modulate acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities, potentially influencing cognitive functions and neuromuscular transmission .

In Vitro Studies

Research has demonstrated that this compound can affect cellular processes through:

- Cell Proliferation : The compound has been shown to influence cell cycle progression in various cancer cell lines.

- Apoptosis Induction : It may induce apoptosis via the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies and Research Findings

Applications in Pharmaceutical Research

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique chemical properties make it suitable for:

- Drug Development : Potential use as a lead compound for developing cholinergic agents or neuroprotective drugs.

- Material Science : Its properties may also be exploited in creating advanced materials due to its stability and reactivity.

Q & A

Q. What are the recommended synthetic routes for 2,2,2-trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone, and how are intermediates characterized?

The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, bromobenzene reacts with piperidine derivatives under catalytic conditions (e.g., AlCl₃) to form intermediates like 1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone (43), as described in . Intermediates are characterized using ¹H-NMR to confirm chemical shifts (e.g., δ 7.65–7.55 ppm for aromatic protons) and coupling constants, alongside HPLC for purity assessment (95% at 254 nm) .

Q. How is structural confirmation achieved for bromobenzoyl-piperidine derivatives?

Structural confirmation relies on ¹H-NMR and ¹³C-NMR to identify substituent environments. For instance, the 4-bromobenzoyl group shows distinct aromatic proton splitting (J = 8.5 Hz) and carbonyl carbon signals near δ 195 ppm. Elemental analysis (C, H, N) validates stoichiometry, though minor deviations (<0.3%) may arise from solvent residues .

Q. What solvent systems are optimal for purifying trifluoro-ethanone derivatives?

Hexane/ethyl acetate (5:5 v/v) is commonly used for column chromatography, balancing polarity for effective separation of bromobenzoyl-piperidine analogs. Ethyl acetate/methanol gradients may resolve polar byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoroacetyl group in cross-coupling reactions?

Density Functional Theory (DFT) calculates electron-deficient sites at the trifluoroacetyl moiety, guiding predictions for nucleophilic attack or Suzuki-Miyaura coupling. For example, Fukui indices highlight the carbonyl carbon (f⁺ ≈ 0.12) as a reactive site for aryl boronic acid coupling .

Q. What strategies resolve contradictions in biological activity data for benzoylpiperidine analogs?

Discrepancies in IC₅₀ values (e.g., kinase inhibition) may arise from stereochemical variations or assay conditions. Dose-response retesting under standardized protocols (e.g., ATP concentration fixed at 1 mM) and enantiomeric resolution via chiral HPLC (Chiralpak IA column) can clarify structure-activity relationships .

Q. How does the 4-bromobenzoyl group influence polymer backbone hyperbranching?

In hyperbranched polymer synthesis, the bromine atom acts as a chain-transfer agent, modulating branching density. Kinetic studies using trifluoromethanesulfonic acid (0.1–1.0 eq.) show a direct correlation between catalyst loading and degree of branching (DB = 0.45–0.92) .

Q. What crystallographic challenges arise in resolving trifluoro-ethanone derivatives, and how are they addressed?

High thermal motion of the trifluoromethyl group complicates X-ray refinement. SHELXL parameter constraints (ISOR, DELU) and twin refinement (TWIN/BASF) improve R-factors (<0.05) for structures with twinning fractions up to 0.3 .

Methodological Tables

Table 1: Key ¹H-NMR Signals for Intermediate 43 ()

| Proton Environment | δ (ppm) | Multiplicity | Coupling (J/Hz) |

|---|---|---|---|

| Aromatic (4-bromophenyl) | 7.65–7.55 | Doublet | 8.5 |

| Piperidine CH₂ | 3.70–3.20 | Multiplet | – |

| Trifluoroacetyl (CF₃) | – | – | – |

Table 2: Polymer Branching vs. Catalyst Loading ()

| Triflic Acid (eq.) | Degree of Branching (DB) | Mₙ (kDa) |

|---|---|---|

| 0.1 | 0.45 | 12.3 |

| 0.5 | 0.78 | 8.7 |

| 1.0 | 0.92 | 5.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.